REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([OH:14])=[O:13])[CH:10]=2)[N:5]=[CH:4][NH:3]1.S(Cl)(Cl)=O.[CH3:19]O>>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([O:14][CH3:19])=[O:13])[CH:10]=2)[N:5]=[CH:4][NH:3]1
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
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Smiles
|
O=C1NC=NC2=CC=C(C=C12)C(=O)O
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Name
|
|
Quantity
|
80 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under vacuum and crude
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Type
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WASH
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Details
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The organic layer was washed with 10% aqueous NaHCO3, water, brine
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Type
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CUSTOM
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Details
|
dried
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Type
|
CUSTOM
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Details
|
The solvent was removed
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Name
|
|
Type
|
product
|
Smiles
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O=C1NC=NC2=CC=C(C=C12)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |